N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis :
- A study focused on the synthetic process of related benzamide compounds, highlighting the practicality of the synthesis process due to mild conditions and good yield (Gong Ping, 2007).
- Another research explored the crystal structure and Hirshfeld surface analysis of a similar N-(pyridin-2-ylmethyl)benzamide derivative, providing insights into the molecular structure and interactions (G. Artheswari, V. Maheshwaran, & N. Gautham, 2019).
Anticancer Activity :
- Benzothiazole derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing promising results (B. Ravinaik et al., 2021).
- Another study on benzothiazole derivatives revealed their potential as antitumor agents, highlighting the synthesis and biological evaluation of these compounds (Masao Yoshida et al., 2005).
Antimicrobial Activity :
- Research on thiazole derivatives, closely related to the compound , demonstrated antimicrobial properties against various bacterial and fungal strains (A. Chawla, 2016).
Other Applications :
- A study on the removal of heavy metals using a novel magnetic nanoadsorbent synthesized from a related thiazolyl compound showed potential for environmental applications (Kiomars Zargoosh et al., 2015).
- The development of thiazolides, a class of compounds including thiazolyl benzamides, has been explored for their broad-spectrum activities against various pathogens (A. Hemphill et al., 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds with a thiazole ring are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The suppression of COX enzymes leads to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This results in the reduction of inflammation and pain signaling , making this compound potentially useful as an anti-inflammatory agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and distribution in the body . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-5-4-7-18-19(14)23-21(29-18)24(13-16-6-2-3-12-22-16)20(26)15-8-10-17(11-9-15)25(27)28/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCDIWBNCSFLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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